REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4][CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4][CH2:3]1 |f:1.2|
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Name
|
|
Quantity
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0.6 g
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Type
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reactant
|
Smiles
|
O=C1CCN(CCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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11 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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0.266 g
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Type
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reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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saturated aqueous NH4Cl solution (20 mL) The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with EtOAc (2×10 mL) The combined organic extracts
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Type
|
WASH
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Details
|
were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was isolated as a thick colorless oil that solidified overnight to a white solid
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1CCN(CCC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |